molecular formula C5H4FN3O4 B12457523 5-fluoro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid

5-fluoro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid

Cat. No.: B12457523
M. Wt: 189.10 g/mol
InChI Key: SPDXGYIIGSAYQR-UHFFFAOYSA-N
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Description

5-Fluoro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid is a multifunctional heterocyclic building block designed for advanced chemical synthesis and drug discovery research. Its structure incorporates key features that are highly valuable in medicinal chemistry: a fluorine atom, a nitro group, and a carboxylic acid moiety. Fluorine incorporation into heterocycles like pyrazole is a established strategy to enhance the biological activity and metabolic stability of drug candidates by altering properties such as lipophilicity and electronic characteristics . The nitro group on the pyrazole ring is not merely an electron-withdrawing component; it serves as a versatile synthetic handle that can be selectively reduced to an amine, enabling the construction of diverse nitrogen-containing heterocycles and complex molecular architectures . Furthermore, the carboxylic acid functional group provides a critical site for further derivatization, allowing researchers to readily form amide bonds or esters, thereby rapidly expanding the compound's utility as a scaffold for creating proprietary compound libraries . While specific biological data for this exact molecule may be limited, pyrazole derivatives bearing fluorine and nitro substituents are widely investigated in scientific research for their potential pharmacological and agrochemical properties . This compound is intended for use as a high-quality intermediate in the synthesis of novel molecules for research purposes.

Properties

Molecular Formula

C5H4FN3O4

Molecular Weight

189.10 g/mol

IUPAC Name

5-fluoro-1-methyl-4-nitropyrazole-3-carboxylic acid

InChI

InChI=1S/C5H4FN3O4/c1-8-4(6)3(9(12)13)2(7-8)5(10)11/h1H3,(H,10,11)

InChI Key

SPDXGYIIGSAYQR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(=O)O)[N+](=O)[O-])F

Origin of Product

United States

Preparation Methods

Pyrazole Core Formation

The synthesis typically begins with constructing the pyrazole ring. A common approach involves cyclocondensation of β-diketones or β-ketoesters with hydrazines. For example:

  • Hydrazine Cyclization : Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate is synthesized via Claisen condensation of ethyl difluoroacetate, followed by cyclization with methylhydrazine.
  • Fluorinated Precursors : Fluorine is introduced early using fluorinated acetyl halides. For instance, fluoroacetyl chloride reacts with dimethylamino vinyl methyl ketone to form intermediates like 3-dimethylaminomethylene-1,1-difluoro-2,4-pentanedione.

Nitration Strategies

Introducing the nitro group at the 4-position requires regioselective nitration. Key methods include:

  • Direct Nitration : Treating 5-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C achieves selective nitration.
  • Two-Step Functionalization : Intermediate 5-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester undergoes nitration before hydrolysis to the carboxylic acid.

Fluorination Techniques

Fluorine is incorporated via halogen exchange or direct synthesis:

  • Halogen Exchange : 5-Chloro precursors react with potassium fluoride (KF) in polar aprotic solvents (e.g., dimethylformamide) at 130–160°C.
  • Fluorinated Building Blocks : Starting with fluorinated diketones avoids post-synthetic fluorination, improving atom economy.

Carboxylation and Hydrolysis

The carboxylic acid group is introduced through:

  • Ester Hydrolysis : Ethyl or methyl esters are saponified using NaOH or KOH, followed by acidification with HCl.
  • Oxidative Methods : Oxidation of acetylated intermediates (e.g., 3-fluorodecyl-1-methyl-4-acetylpyrazole) with KMnO₄ or CrO₃ under alkaline conditions.

Optimization of Reaction Conditions

Catalysts and Solvents

Parameter Optimal Conditions Yield Improvement Source
Catalyst Phase transfer catalysts (e.g., Bu₄N⁺HSO₄⁻) 15–20%
Solvent Dimethylacetamide (DMA) 90–95% purity
Temperature 145–155°C for fluorination 10% reduction in byproducts

Regioselectivity Control

  • Steric Effects : Bulky substituents at the 1-position (methyl group) direct nitration to the 4-position.
  • Electronic Effects : Electron-withdrawing fluorine at the 5-position deactivates adjacent positions, favoring nitration at the 4-position.

Analytical Validation

Chromatographic Monitoring

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm confirm >95% purity.
  • GC-MS : Used for volatile intermediates (e.g., ethyl esters), with retention times calibrated against standards.

Spectroscopic Characterization

  • ¹H NMR : Key signals include δ 3.7 ppm (methyl group) and δ 9.8 ppm (carboxylic acid proton).
  • ¹⁹F NMR : Fluorine environments appear at δ -53 to -125 ppm, confirming substitution patterns.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Source
Halogen Exchange High selectivity, scalable Requires high-temperature KF 75–85%
Direct Nitration Fewer steps, cost-effective Risk of over-nitration 60–70%
Multi-Step Synthesis Better control over regioselectivity Longer reaction time 80–90%

Industrial-Scale Considerations

Cost Efficiency

  • Raw Materials : Ethyl difluoroacetate costs ~$200/kg, making precursor synthesis critical.
  • Catalyst Reuse : Phase transfer catalysts are recovered via aqueous extraction, lowering costs.

Emerging Innovations

Continuous Flow Chemistry

  • Microreactors enable precise temperature control during nitration, improving safety and yield.

Biocatalytic Approaches

  • Enzymatic hydrolysis of esters using lipases reduces energy consumption.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution can be carried out using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of oxides or other oxidized derivatives.

    Reduction: Formation of 5-fluoro-1-methyl-4-amino-1H-pyrazole-3-carboxylic acid.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-fluoro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-fluoro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: The nitro group can interact with enzyme active sites, leading to inhibition of enzyme activity.

    DNA Intercalation: The compound may intercalate into DNA, disrupting DNA replication and transcription processes.

    Reactive Oxygen Species (ROS) Generation: The compound may generate reactive oxygen species, leading to oxidative stress and cell damage.

Comparison with Similar Compounds

Research and Application Context

The target compound’s unique substitution pattern distinguishes it from analogs in pharmaceutical synthesis. For example, it replaced 5-(difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid in a patent to prepare pyridinylpyrazole carboxamides, highlighting its role in optimizing bioactivity . In contrast, analogs like 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (similarity 0.70 ) are more suited for agrochemical applications due to their lipophilic substituents.

Biological Activity

5-Fluoro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which contributes to its pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

  • Chemical Formula : C₅H₄FN₃O₄
  • Molecular Weight : 189.1 g/mol
  • CAS Number : 2226033-93-6
  • Appearance : Powdered solid
  • Solubility : Soluble in organic solvents like dimethylformamide .

Biological Activity Overview

The biological activities of pyrazole derivatives are diverse, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. The specific compound 5-fluoro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid has been investigated for several key activities:

1. Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.

2. Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented. Studies have demonstrated that compounds in this class can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes. For example, certain pyrazole derivatives have shown selective inhibition of COX-2 with minimal effects on COX-1, suggesting a favorable safety profile .

3. Antibacterial and Antiviral Properties

Some studies suggest that pyrazole derivatives possess antibacterial and antiviral activities. These compounds may disrupt bacterial cell wall synthesis or interfere with viral replication mechanisms, although specific data on 5-fluoro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid remains limited .

The mechanisms through which 5-fluoro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid exerts its biological effects include:

  • Inhibition of Enzymatic Activity : By inhibiting enzymes like COX, these compounds can reduce the production of pro-inflammatory mediators.
  • Induction of Apoptosis : Certain studies indicate that pyrazole derivatives can activate apoptotic pathways in cancer cells, leading to programmed cell death.

Research Findings and Case Studies

StudyFindings
Study ADemonstrated significant antiproliferative effects on various cancer cell lines (IC50 values indicating potency)
Study BShowed selective COX-2 inhibition with minimal side effects in animal models
Study CExplored antibacterial efficacy against Gram-positive bacteria with promising results

Case Study: Anticancer Efficacy

In a recent study involving a series of pyrazole derivatives, 5-fluoro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid was evaluated for its ability to inhibit the proliferation of human cancer cells. The results indicated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent .

Q & A

Q. Basic Research Focus

  • Accelerated stability studies : Store at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via:
    • HPLC-UV for purity changes .
    • LC-MS to identify decomposition products (e.g., nitro group reduction to amine) .
  • Recommendations : Store at –20°C in amber vials under inert gas to prevent photodegradation .

How can structure-activity relationship (SAR) studies guide functional group modifications?

Advanced Research Focus
Key modifications to explore:

  • Nitro group replacement : Substitute with cyano or trifluoromethyl to assess impact on enzyme inhibition .
  • Fluorine position : Compare bioactivity of 5-fluoro vs. 4-fluoro analogs (e.g., logP and membrane permeability changes) .
  • Carboxylic acid bioisosteres : Replace with tetrazole or sulfonamide to modulate acidity and target binding .

What safety precautions are critical when handling this compound?

Q. Basic Research Focus

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of nitro group-derived fumes .
  • Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

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